molecular formula C23H28N4O3 B246084 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine

1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine

Cat. No. B246084
M. Wt: 408.5 g/mol
InChI Key: XERCSJBANJOLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine, also known as BZP-NBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperazine derivatives and has a molecular weight of 408.48 g/mol.

Mechanism of Action

1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine acts as a potent inhibitor of dopamine and norepinephrine reuptake transporters, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to an increase in dopaminergic and noradrenergic transmission, which can have various effects on the central nervous system (CNS). 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine also has an affinity for the serotonin transporter, which can lead to an increase in serotonin levels in the CNS.
Biochemical and Physiological Effects:
1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine has various biochemical and physiological effects on the CNS. The increase in dopaminergic and noradrenergic transmission can lead to an increase in arousal, alertness, and attention, while the increase in serotonin levels can lead to an increase in mood and a decrease in anxiety. However, the long-term effects of 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine on the CNS are not well understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine has several advantages for lab experiments, including its high potency and selectivity for dopamine and norepinephrine reuptake transporters. Additionally, 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine is relatively easy to synthesize and has a high purity. However, the limitations of 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine include its potential toxicity and the lack of understanding of its long-term effects on the CNS.

Future Directions

There are several future directions for the research of 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine, including the development of drugs for the treatment of psychiatric disorders such as depression and ADHD. Additionally, further research is needed to determine the long-term effects of 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine on the CNS and its potential for toxicity. Other future directions include the synthesis of analogs of 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine with improved selectivity and potency for specific neurotransmitter transporters. Overall, 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine has potential applications in various fields of scientific research, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine involves a multi-step process that includes the reaction of 1-benzyl-4-piperidone with 4-nitrobenzoyl chloride in the presence of a base, followed by hydrogenation using a palladium catalyst to obtain the desired product. The purity of the compound can be confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine has potential applications in various fields of scientific research such as neuroscience, pharmacology, and medicinal chemistry. Studies have shown that 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine can act as a potent inhibitor of dopamine and norepinephrine reuptake transporters, which can be useful in the development of drugs for the treatment of psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, 1-(1-Benzyl-4-piperidinyl)-4-{4-nitrobenzoyl}piperazine has been shown to have an affinity for the serotonin transporter, which could lead to the development of drugs for the treatment of anxiety disorders.

properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C23H28N4O3/c28-23(20-6-8-22(9-7-20)27(29)30)26-16-14-25(15-17-26)21-10-12-24(13-11-21)18-19-4-2-1-3-5-19/h1-9,21H,10-18H2

InChI Key

XERCSJBANJOLLK-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4

Origin of Product

United States

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